![molecular formula C23H18Cl2N2O2 B5117927 2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. It was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, and since then, its mechanism of action and potential applications have been investigated in detail.
作用機序
The exact mechanism of action of 2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is not fully understood. It has been shown to induce the production of TNF-α, a pro-inflammatory cytokine that plays a key role in the immune response to cancer. TNF-α can induce tumor necrosis, inhibit tumor growth, and stimulate the immune system to attack cancer cells. 2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects:
2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It can induce the production of TNF-α, interleukin-6 (IL-6), and other pro-inflammatory cytokines. It can also inhibit the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. 2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It can also stimulate the immune system to attack cancer cells by activating natural killer (NK) cells and T cells.
実験室実験の利点と制限
2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in animal models and in vitro assays, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. 2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide can be toxic to normal cells at high concentrations, and its effects on the immune system can be complex and difficult to interpret. In addition, its potential use in cancer therapy has not yet been fully realized, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to 2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide treatment. This could help to identify patients who are most likely to benefit from this therapy. Finally, there is a need for more clinical trials to determine the safety and efficacy of 2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in humans, particularly in combination with other chemotherapy drugs.
合成法
2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide can be synthesized through a multi-step process starting from 2,4-dichlorobenzoyl chloride and 5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenylamine. The final product is obtained after purification through crystallization or chromatography.
科学的研究の応用
2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models, including mice, rats, and rabbits. 2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has also been tested in clinical trials as a single agent or in combination with other chemotherapy drugs for the treatment of various types of cancer, including non-small cell lung cancer, melanoma, and bladder cancer.
特性
IUPAC Name |
2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-12-4-5-15(23-27-20-8-13(2)14(3)9-21(20)29-23)10-19(12)26-22(28)17-7-6-16(24)11-18(17)25/h4-11H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLQNUBNFHFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)
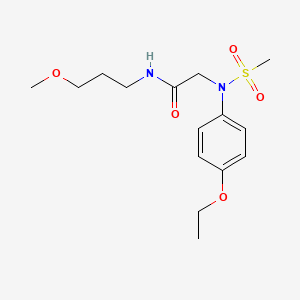
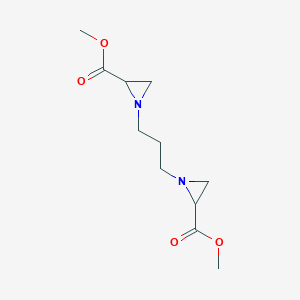
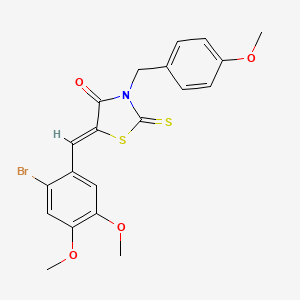
![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
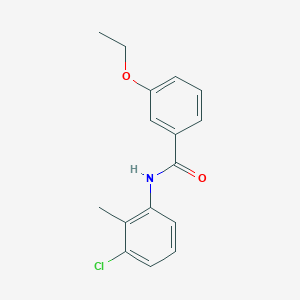
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)

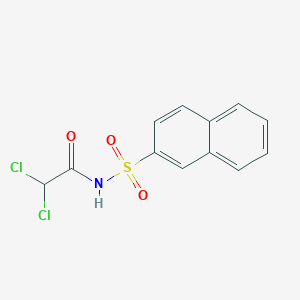
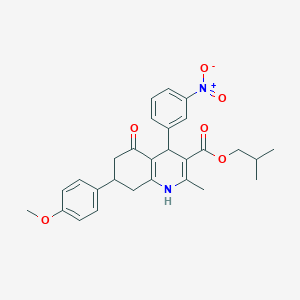
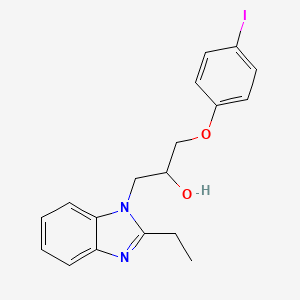
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)